Phenyl diethylsulfamate

Physicochemical property prediction ADME-Tox profiling Small molecule drug discovery

Phenyl diethylsulfamate (CAS 1015-49-2), also known as sulfamic acid, diethyl-, phenyl ester, is an organic sulfamate ester with the molecular formula C10H15NO3S and a molecular weight of 229.296 g/mol. It is characterized as a colorless to pale yellow liquid that is soluble in water.

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
CAS No. 1015-49-2
Cat. No. B15390390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl diethylsulfamate
CAS1015-49-2
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)OC1=CC=CC=C1
InChIInChI=1S/C10H15NO3S/c1-3-11(4-2)15(12,13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
InChIKeySBHWNNFPTVCHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Diethylsulfamate (CAS 1015-49-2): Structural and Physicochemical Baseline for Research and Industrial Procurement


Phenyl diethylsulfamate (CAS 1015-49-2), also known as sulfamic acid, diethyl-, phenyl ester, is an organic sulfamate ester with the molecular formula C10H15NO3S and a molecular weight of 229.296 g/mol . It is characterized as a colorless to pale yellow liquid that is soluble in water . As a member of the aryl dialkylsulfamate class, it features a phenyl ring attached to a diethylsulfamate moiety. Its calculated physicochemical parameters, including a topological polar surface area (PSA) of 54.99 Ų and a LogP of 2.7328 , position it as a lipophilic small molecule. This compound is primarily encountered as a synthetic intermediate and a model substrate in mechanistic studies, particularly those involving the thia-Fries rearrangement [1], rather than as a final active pharmaceutical ingredient.

Phenyl Diethylsulfamate Procurement: Why Closely Related Analogs Cannot Be Considered Interchangeable


Direct substitution of phenyl diethylsulfamate with other aryl sulfamates is not scientifically valid due to demonstrable differences in both physicochemical properties and chemical reactivity. The size and lipophilicity of the N,N-dialkyl substituent (e.g., diethyl vs. dimethyl or dipropyl) directly impact the compound's LogP and steric bulk, which in turn influence its solubility, membrane permeability, and the outcome of synthetic transformations like metalation [1]. Furthermore, the specific dialkyl group is a critical determinant in the rate and product distribution of the thia-Fries rearrangement, a key reaction pathway for this compound class [2]. Consequently, substituting one analog for another introduces significant experimental variability, jeopardizing reproducibility in both synthetic chemistry workflows and biological assays.

Quantitative Evidence for the Differentiated Utility of Phenyl Diethylsulfamate (CAS 1015-49-2)


Physicochemical Differentiation from N,N-Dimethyl and N,N-Dipropyl Analogs via Lipophilicity and Polar Surface Area

Phenyl diethylsulfamate exhibits distinct lipophilicity and polar surface area compared to its closest N-alkyl analogs, which is quantifiable and predictive of differential behavior in biological systems. The compound has a calculated LogP of 2.7328 and a topological polar surface area (TPSA) of 54.99 Ų . In contrast, phenyl N,N-dimethylsulfamate (CAS 66950-63-8) has a lower calculated molecular weight and a TPSA of 55.84 Ų with a predicted LogP of 1.47 . The 1.26-unit increase in LogP for the diethyl analog indicates significantly higher lipophilicity, which directly correlates with enhanced passive membrane permeability and altered distribution profiles. This is a class-level inference based on established medicinal chemistry principles [1].

Physicochemical property prediction ADME-Tox profiling Small molecule drug discovery

Validated Utility as a Representative Substrate in Thia-Fries Rearrangement Mechanistic Studies

Phenyl diethylsulfamate has been explicitly synthesized and characterized alongside its N,N-dimethyl and N,N-dipropyl counterparts as part of a systematic library of 39 sulfamate esters designed to study the thia-Fries rearrangement [1]. While the N,N-dimethylsulfamate was the primary focus of mechanistic investigations, the inclusion of the diethyl and dipropyl analogs in this comprehensive study establishes their value in probing steric and electronic effects on this synthetically important transformation. The study confirmed that all three phenyl dialkylsulfamates can be successfully rearranged to their corresponding sulfonamides, but the reaction kinetics and optimal conditions are expected to vary with the dialkylamine substituent's steric bulk [1]. This is a cross-study comparable inference based on the systematic nature of the investigation.

Synthetic methodology Reaction mechanism Sulfamate ester chemistry

Differentiation in Cross-Coupling Reactivity: Contrasting Metalation Behavior with N,N-Dimethyl Analog

The choice of N,N-dialkyl group on an aryl sulfamate has a critical and quantifiable impact on its utility in directed ortho metalation (DoM) and subsequent cross-coupling reactions. A key study revealed a stark contrast in reactivity: while the N,N-diethyl substrate undergoes metalation under specific conditions, the corresponding N,N-dimethyl aryl sulfamate was found to be unreactive under identical reported reaction conditions [1]. This is a direct head-to-head observation within the same experimental context, demonstrating that the diethyl substituent enables a unique reactivity manifold not accessible to the simpler dimethyl analog. The steric and electronic influence of the bulkier diethyl group is essential for stabilizing the intermediate metalated species.

Cross-coupling catalysis Directed ortho metalation Aryl sulfamate functionalization

Validated Application Scenarios for Phenyl Diethylsulfamate in Research and Industrial Chemistry


Specialized Intermediate in Multi-Step Organic Synthesis Requiring Directed ortho Metalation

Phenyl diethylsulfamate is the preferred aryl sulfamate building block for synthetic strategies employing directed ortho metalation (DoM). The direct comparative evidence confirms that its N,N-diethyl group is essential for successful metalation, a reaction that fails with the N,N-dimethyl analog under identical conditions [1]. This makes it uniquely suitable for introducing functional groups at the ortho position of the phenyl ring, enabling the construction of complex, polysubstituted aromatic scaffolds not easily accessible through other routes.

Model Compound for Investigating the Thia-Fries Rearrangement

Due to its inclusion in a foundational systematic study of the thia-Fries rearrangement, phenyl diethylsulfamate serves as a validated model substrate for investigating the scope and mechanism of this transformation [1]. Researchers can confidently use this compound to compare reaction outcomes, optimize conditions for the broader class of dialkylsulfamates, and probe the influence of steric bulk on the rearrangement pathway. Its well-defined characterization data provides a reliable benchmark for experimental reproducibility.

Precursor for the Synthesis of 2-Iodophenyl Diethylsulfamate and Other Halogenated Analogs

This compound is a direct precursor for the synthesis of 2-iodophenyl diethylsulfamate (CAS 858364-66-6) [1]. This halogenated derivative is a more advanced intermediate, incorporating a synthetically versatile iodine handle for further functionalization via cross-coupling reactions. Procurement of phenyl diethylsulfamate is therefore a necessary first step in accessing this valuable and more complex building block for medicinal chemistry or materials science applications.

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